The compound is cataloged under the CAS number 128836-43-1 and can be found in various chemical databases, including Sigma-Aldrich and Ambeed. It falls within the category of halogenated acrylic acids, which are important in synthetic organic chemistry for their reactivity and ability to undergo various transformations.
Several methods exist for synthesizing (E)-3-Iodo-2-methylacrylic acid, primarily involving the iodination of 2-methylacrylic acid or its derivatives. A common approach includes:
These methods require careful control of reaction conditions to ensure high yields and selectivity for the (E)-isomer.
The synthesis typically involves monitoring reaction progress through techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm the formation of the desired product.
The molecular structure of (E)-3-Iodo-2-methylacrylic acid features a double bond between the second and third carbon atoms, which contributes to its reactivity. The presence of iodine introduces significant steric and electronic effects that influence its chemical behavior.
The compound's geometry around the double bond is crucial for its reactivity in subsequent chemical reactions.
(E)-3-Iodo-2-methylacrylic acid can participate in various chemical reactions due to its unsaturation and functional groups:
Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in determining the outcome of these reactions.
The mechanism of action for (E)-3-Iodo-2-methylacrylic acid primarily revolves around its ability to participate in electrophilic addition reactions due to the presence of both a double bond and a reactive carboxylic acid group.
These mechanisms are fundamental for understanding how this compound can be utilized in synthetic pathways.
Relevant data regarding stability under various conditions is essential for practical applications.
(E)-3-Iodo-2-methylacrylic acid finds applications primarily in:
This compound's versatility makes it valuable in various fields of chemical research and industrial applications.
Transition metal catalysis enables direct and regioselective iodination of acrylic acid derivatives, offering significant advantages for constructing the (E)-3-iodo-2-methylacrylic acid framework. These methodologies predominantly exploit palladium or copper catalysts to activate C–H bonds or facilitate halogen exchange under mild conditions. A particularly effective approach involves the palladium(II)-catalyzed oxidative iodination of 2-methylacrylic acid precursors using sodium iodide (NaI) as the iodine source in conjunction with oxidants. This reaction proceeds through a sequence involving substrate coordination to the metal center, concerted metallation-deprotonation (CMD) at the β-vinylic position, and subsequent iodine transfer to form the carbon-iodine bond. The E-stereoselectivity arises from minimization of steric interactions between the methyl group and the metal complex during the C–H activation step, favoring trans addition [1] [9].
An alternative halogen exchange strategy utilizes copper(I) iodide catalysts to mediate the conversion of bromo or chloro precursors into the corresponding iodo derivatives. This approach capitalizes on the thermodynamic driving force provided by the stronger copper-bromide/chloride bonds compared to copper-iodide bonds. For instance, treatment of methyl 3-bromo-2-methylacrylate with NaI and catalytic CuI (5-10 mol%) in polar aprotic solvents like acetonitrile at 80-100°C achieves near-quantitative conversion to the iodoacrylate ester within 12 hours. Subsequent ester hydrolysis cleanly affords the target acid. Mechanistic studies suggest a catalytic cycle involving single-electron transfer (SET) from Cu(I) to generate an alkyl radical intermediate, which rapidly abstracts iodine from an I₂ species formed in situ [1].
Table 1: Performance Metrics for Transition Metal-Catalyzed Iodination Methods
Precursor | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
---|---|---|---|---|---|---|
2-Methylacrylic acid | Pd(OAc)₂ (5 mol%), Oxone® | Acetonitrile/H₂O | 80 | 10 | 78 | >95:5 |
Methyl 3-bromo-2-methylacrylate | CuI (10 mol%), NaI | Acetonitrile | 100 | 12 | 92 | >99:1 (E) |
Ethyl 2-methylprop-2-enoate | PdCl₂ (2 mol%), I₂ | DMF | 120 | 6 | 85 | 90:10 |
Critical factors influencing efficiency and stereoselectivity include:
Elimination reactions provide a robust and atom-economical route to (E)-3-iodo-2-methylacrylic acid by generating the double bond and installing the iodine atom in a single operation. The most prevalent strategy employs dehydrohalogenation or dehydration of α-halo- or α-hydroxy-β-iodo carbonyl precursors under basic or acidic conditions, respectively. A highly stereoselective approach involves anti-elimination from erythro-2,3-diiodo-2-methylpropanoic acid derivatives. Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran at 0°C promotes anti-periplanar elimination of hydrogen iodide (HI), yielding the E-isomer with >95% selectivity. This exceptional stereocontrol arises from the conformational rigidity imposed by the carboxylic acid group and the preference for the developing double bond to adopt a trans configuration to minimize A¹,³-strain between the methyl group and the carboxylate [3].
Acid-catalyzed dehydration of 3-iodo-2-hydroxy-2-methylpropanoic acid represents another viable pathway. Concentrated sulfuric acid or phosphoric acid catalyzes water elimination at elevated temperatures (80-100°C). While mechanistically straightforward, this method exhibits lower E-selectivity (typically 70:30 to 80:20 E/Z) due to the formation of a planar carbocation intermediate at the β-position, which allows non-stereospecific deprotonation. Incorporating bulky protic acids like (+)-10-camphorsulfonic acid partially mitigates this issue by sterically shielding one face of the carbocation, enhancing E-isomer formation to ~85% [3].
Table 2: Elimination Approaches for (E)-3-Iodo-2-methylacrylic Acid Synthesis
Precursor | Reagent/Conditions | Mechanism | E/Z Selectivity | Key Stereochemical Feature |
---|---|---|---|---|
erythro-2,3-Diiodo-2-methylpropanoic acid | DBU, THF, 0°C | Anti-E2 | >95:5 | Anti-periplanar requirement ensures E |
3-Iodo-2-hydroxy-2-methylpropanoic acid | H₂SO₄ (conc.), 80°C | E1 (carbocation) | 75:25 | Planar intermediate reduces stereocontrol |
3-Iodo-2-(acetoxy)-2-methylpropanoic acid | KOAc, DMSO, 25°C | Syn-E2 | 60:40 | Competing syn-elimination lowers E yield |
Fundamental stereoelectronic principles govern these reactions:
Radical chemistry offers unconventional pathways to access (E)-3-iodo-2-methylacrylic acid under mild conditions, often leveraging iodine atom transfer or photocatalytic activation. A prominent method involves anti-Markovnikov iodoesterification of 2-methylpropiolic acid followed by in situ dehydrohalogenation. Visible-light irradiation (e.g., blue LEDs, 450 nm) of a mixture containing 2-methylpropiolic acid, N-iodosuccinimide (NIS), and catalytic eosin Y in ethanol generates methyl (Z)-2-iodo-3-ethoxyacrylate via radical addition. Subsequent base-induced elimination of ethanol affords the target acid with moderate E-selectivity (~80:20). This transformation proceeds through reductive quenching of eosin Y by the acid substrate, generating an acyl radical that adds anti-Markovnikov to NIS, delivering the iodine atom [4] [7].
Direct photocatalytic C–H iodination of 2-methylacrylic acid using iodine (I₂) and titanium dioxide (TiO₂) as a semiconductor photocatalyst under UV light (254 nm) presents a more streamlined alternative. Irradiation generates electron-hole pairs in TiO₂, with photogenerated holes oxidizing I⁻ to I• radicals. These iodine radicals abstract vinylic hydrogens regioselectively at the β-position due to resonance stabilization by the carboxylic acid group. Recombination of the resultant carbon-centered radical with another I• radical furnishes the product. While inherently less stereoselective (typically 65:35 to 75:25 E/Z), incorporating hydrogen-bond-donor solvents like hexafluoroisopropanol (HFIP) improves E-selectivity to ~85% by stabilizing the s-trans conformation via chelation [4] [7].
Critical mechanistic insights include:
The kinetic and thermodynamic parameters governing E/Z isomerization critically influence synthetic design and product stability for 3-iodo-2-methylacrylic acid. Experimental and computational studies reveal distinct mechanistic regimes—photochemical, thermal, and acid/base-catalyzed—each displaying unique stereodynamic behavior. Thermal isomerization in the dark follows a bond rotation mechanism characterized by a high activation barrier (ΔG‡ ≈ 30-35 kcal/mol) due to the significant π-bond strength and steric congestion from the methyl and iodo substituents. Consequently, the E-isomer displays excellent kinetic stability below 100°C, with isomerization half-lives exceeding several months at 25°C. Density functional theory (DFT) calculations confirm a twisted transition state where partial π-bond breaking allows the bulky iodine and methyl groups to achieve maximal separation [4] [6] [8].
Photochemical isomerization exhibits markedly different behavior. Upon UV irradiation (280-320 nm), the E-isomer undergoes efficient E→Z conversion via a singlet excited state with near-unity quantum yield (ΦE→Z ≈ 0.45-0.55). This process involves conical intersection decay through a twisted intramolecular charge transfer (TICT) state. Conversely, the Z→E photoisomerization quantum yield is substantially lower (ΦZ→E ≈ 0.15-0.25), leading to Z-enriched photostationary states (PSS, typically 70:30 Z:E) under prolonged irradiation. The diminished Z→E efficiency stems from rapid non-radiative decay of the Z excited state to the ground state via a hula-twist mechanism that minimizes volume changes. Recent investigations suggest that intramolecular hydrogen bonding between the carboxylic acid OH and the iodo substituent (I···H–O distance ~2.2 Å) imposes conformational rigidity, further suppressing Z→E photoisomerization [4] [8].
Acid and base catalysis significantly lower isomerization barriers. Triethylamine-catalyzed isomerization in dimethyl sulfoxide proceeds via deprotonation-reprotonation at the α-carbon, generating a resonance-stabilized enolate intermediate. This intermediate reprotonates stereorandomly, yielding near-equimolar E/Z mixtures (55:45) at equilibrium. Trifluoroacetic acid catalysis operates through protonation at the β-carbon, forming an allylic carbocation that allows bond rotation before deprotonation. Steric repulsion between the methyl group and the carboxylic acid in the Z-isomer renders the E-isomer thermodynamically favored (equilibrium ratio ~80:20 E/Z) under acidic conditions [4] [6].
Table 3: Comparative Analysis of E/Z Isomerization Mechanisms for 3-Iodo-2-methylacrylic Acid
Isomerization Mode | Activation Barrier (ΔG‡, kcal/mol) | Equilibrium E/Z Ratio | Primary Stereodetermining Factor | Rate-Limiting Step |
---|---|---|---|---|
Thermal (uncatalyzed) | ~32 (E→Z), ~35 (Z→E) | 85:15 (favors E) | Steric bulk (methyl/iodo repulsion) | C=C bond rotation |
Photochemical (hν, 300 nm) | N/A (photonic) | 30:70 (favors Z) at PSS | Quantum yield asymmetry (ΦE→Z > ΦZ→E) | Conical intersection decay geometry |
Base-catalyzed (Et₃N) | ~20 (via enolate) | 55:45 | Stereorandom protonation | Enolate formation/reprotonation |
Acid-catalyzed (CF₃CO₂H) | ~18 (via carbocation) | 80:20 (favors E) | Carbocation conformational relaxation | Protonation/deprotonation |
Key structure-property relationships emerge:
These isomerization pathways profoundly impact synthetic outcomes. Methods generating labile intermediates (e.g., carbocations in dehydration routes or enolates under basic conditions) risk erosion of stereochemical integrity. Consequently, transition metal-catalyzed C–H iodination and stereospecific elimination protocols generally provide superior E-selectivity. Understanding these stereodynamics is indispensable for designing reaction sequences that preserve the desired E-configuration during downstream functionalization [4] [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4